![molecular formula C7H6ClN3 B1393624 8-Chloro-1-methylimidazo[1,5-a]pyrazine CAS No. 1340877-38-4](/img/structure/B1393624.png)

8-Chloro-1-methylimidazo[1,5-a]pyrazine

Vue d'ensemble

Description

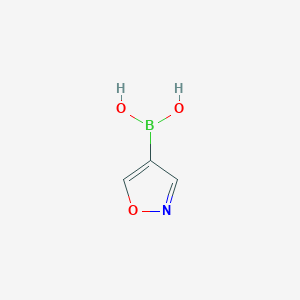

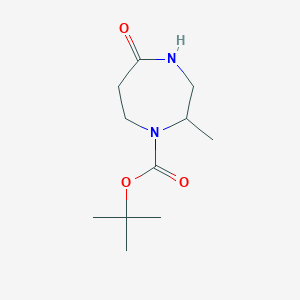

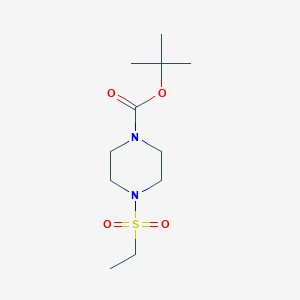

8-Chloro-1-methylimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

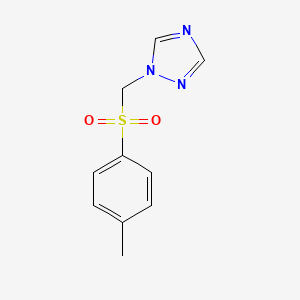

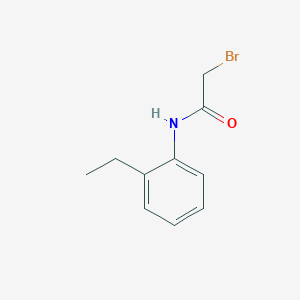

The synthesis of imidazo[1,2-a]pyridines, a class to which 8-Chloro-1-methylimidazo[1,5-a]pyrazine belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of 8-Chloro-1-methylimidazo[1,5-a]pyrazine is characterized by the presence of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, can undergo various chemical reactions. These include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

8-Chloro-1-methylimidazo[1,5-a]pyrazine is a solid compound . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

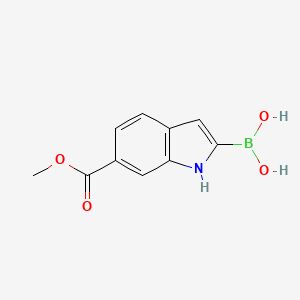

Aqueous Synthesis of Methylimidazopyridines : A study by (Mohan, Rao, & Adimurthy, 2013) discusses the synthesis of methylimidazopyridines, including imidazo[1,2-a]pyrazine derivatives, using water-mediated hydroamination. This process excludes the use of catalysts.

Groebke–Blackburn–Bienaymé Multicomponent Reaction : (Baenziger, Durantie, & Mathes, 2017) reported the development of an industrial process for preparing 3-aminoimidazo[1,2-a]pyrazines, highlighting the scalability and efficiency of the process.

Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine : (Teng Da-wei, 2012) describes the synthesis of 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, exploring the effects of solvent and base on the cyclization reaction.

Pharmacological Research

Imidazo[1,2-a]pyrazines as Negative Modulators of AMPARs : (Savall et al., 2018) discovered imidazo[1,2-a]pyrazines as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. They provide insights into structure-activity relationship optimization for these compounds.

Antimicrobial Activity of N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives : Research by (Jyothi & Madhavi, 2019) focuses on the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their antimicrobial activity.

Sleep-Promoting Activity of Imidazo[1,5-a]pyrazine Derivatives : (Sifferlen et al., 2013) explored the synthesis and sleep-promoting activity of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.

Material Science Applications

Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes : The study by (Roymahapatra et al., 2012) demonstrates the use of pyrazine functionalized Ag(I) and Au(I)-NHC complexes as antibacterial agents, offering insights into the development of new antimicrobials.

Palladium-Catalyzed Direct Heck Arylation : (Wang et al., 2008) reports on a synthesis method for 5-aryl imidazo[1,5-a]pyrazines via palladium-catalyzed coupling, proposing a Heck-like mechanism for this transformation.

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on further exploring the potential applications of these compounds in various branches of chemistry .

Propriétés

IUPAC Name |

8-chloro-1-methylimidazo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-6-7(8)9-2-3-11(6)4-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSXOANLIQAKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=CN2C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1-methylimidazo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)